5-Difluoromethoxy-2-(trifluoromethyl)pyridine
Overview
Description
5-Difluoromethoxy-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
One common method is the radical trifluoromethylation of pyridine derivatives, which can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Difluoromethoxy-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules, often employing palladium or nickel catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Difluoromethoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-(trifluoromethyl)pyridine is largely dependent on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .
Comparison with Similar Compounds
5-Difluoromethoxy-2-(trifluoromethyl)pyridine can be compared with other pyridine derivatives that contain fluorine atoms, such as:
2,4-Difluorophenyl-5-(trifluoromethyl)pyridine: This compound also contains both difluoromethoxy and trifluoromethyl groups but differs in the position of these groups on the pyridine ring.
2-Trifluoromethyl-5-(trifluoromethyl)pyridine: This derivative has two trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
5-(difluoromethoxy)-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-4-1-2-5(13-3-4)7(10,11)12/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUSUSXOHUBUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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